molecular formula C5H5F3N4S B3241981 4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 149525-97-3

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B3241981
CAS No.: 149525-97-3
M. Wt: 210.18 g/mol
InChI Key: SCRPYPQDRSFLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a privileged scaffold in pharmaceutical research, known for its versatility in designing bioactive molecules . Compounds featuring a triazine ring linked to a sulfonamide group, for instance, represent structures of significant importance in the development of new chemotherapeutic agents . The methylsulfanyl (S-CH₃) and trifluoromethyl (CF₃) substituents on the triazine ring are key functional groups that influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating potential enzyme inhibitors . Research into similar triazine derivatives has demonstrated their potential as anticancer agents. Some compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, indicating their value for further oncological research . Furthermore, structurally related dimorpholino-1,3,5-triazine compounds are recognized as potent inhibitors of key cellular signaling pathways, such as PI3K and mTOR, which are prominent targets in oncology . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-methylsulfanyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4S/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPYPQDRSFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Triazines with Aryl Substituents

Example Compound :

  • 6-(4-Chlorophenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine (9{7,11}, ):
    • Structure : Aryl (chlorophenyl) at position 6, indolinyl at position 3.
    • Properties : Melting point 227–228°C; 27% synthetic yield.
    • Activity : Antileukemic activity observed in 1,3,5-triazine derivatives with bulky aryl groups .

Comparison :

  • The target compound replaces the chlorophenyl group with -CF₃, reducing steric hindrance but increasing electronegativity.

Triazines with Piperazine/Piperidine Substituents

Example Compounds :

  • (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ): Structure: Phenoxypropyl and methylpiperazinyl groups. Properties: High 5-HT6 receptor antagonism; brain concentration peaks at 60–240 min .
  • 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1, ):
    • Structure : Chlorophenyl and methylpiperazinyl groups.
    • Activity : Selective histamine H4 receptor antagonist (Ki < 1 µM) with anti-inflammatory effects .

Comparison :

  • The target compound lacks the piperazine moiety, likely reducing CNS penetration and receptor affinity. However, the -CF₃ group may improve metabolic stability compared to chlorophenyl derivatives.

Triazines with Halogenated/Alkyl Substituents

Example Compounds :

  • 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine ():
    • Structure : -CCl₃ at position 4, -CF₃ at position 5.
    • Properties : Higher molecular weight (265.5 g/mol) and reactivity due to -CCl₃ .
  • 4-Cyclopropyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine ():
    • Structure : Cyclopropyl at position 4, -SMe at position 6.
    • Properties : Melting point 157°C; molar mass 182.25 g/mol .

Comparison :

Triazines with Heterocyclic Hybrids

Example Compound :

  • 4-(2-Imino-6-methyl-2H-chromen-3-yl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (Compound 9, ): Structure: Chromene and pyrazole hybrids. Properties: 31% yield; IR and NMR data confirmed .

Comparison :

  • The target compound’s simpler structure may favor scalability but limit multitarget engagement.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) LogP*
Target Compound C₅H₅F₃N₄S 208.18 Not reported ~2.5
6-(4-Chlorophenyl)-4-(indolin-1-yl)-... C₁₇H₁₄ClN₅ 339.78 227–228 ~3.0
4-(Trichloromethyl)-6-(trifluoromethyl) C₄HCl₃F₃N₄ 265.51 Not reported ~3.2

*Estimated using substituent contributions.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution on 2-amino-4,6-dichloro-1,3,5-triazine, though yields may vary compared to aryl- or piperazinyl-substituted analogs (16–62% in ) .
  • Pharmacokinetics: Unlike phenoxypropyl derivatives (), the -SMe group may undergo oxidation to sulfoxide, affecting metabolic stability .
  • Therapeutic Potential: The -CF₃ group’s lipophilicity could enhance blood-brain barrier penetration, but absence of piperazine may limit 5-HT6/H4 receptor targeting .

Biological Activity

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by a triazine ring with unique substituents that impart distinct biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C5H5F3N4S
  • CAS Number: 149525-97-3

The presence of the methylsulfanyl group enhances its redox potential, while the trifluoromethyl group increases lipophilicity and metabolic stability, facilitating interaction with biological membranes and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can undergo oxidation and reduction reactions due to its functional groups, influencing its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results are summarized in Table 1.

Microorganism Zone of Inhibition (mm) Control (Ciprofloxacin)
E. coli1530
S. aureus1835
P. aeruginosa1228

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. A notable study investigated its cytotoxic effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The findings are presented in Table 2.

Cell Line IC50 (µM) Control (Cisplatin)
HCT-1162510
MCF-73012

The compound induced apoptosis in these cell lines and was found to inhibit cell proliferation effectively . The mechanism involved cell cycle arrest at G0/G1 and G2/M phases independent of p53 status.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify the influence of various substituents on the biological activity of similar triazine derivatives. The study highlighted that modifications at the R1 position significantly enhanced anticancer activity against HCT-116 cells. For instance, replacing hydrogen with trifluoromethyl or benzyl groups led to an increase in cytotoxicity .

Clinical Relevance

In a clinical setting, derivatives of this compound have been explored as potential drug candidates for targeted therapy in cancer treatment. The unique combination of methylsulfanyl and trifluoromethyl groups enhances the selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for 4-(methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via solvent-free condensation of nitriles with guanidine derivatives or through one-pot cotrimerization of aromatic nitriles and substituted guanidines. For example, triazine derivatives with methylsulfanyl groups are synthesized by reacting 5-cyano-1,2,4-triazines with 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions . Reaction optimization (e.g., temperature, stoichiometry) is critical: higher temperatures (80–100°C) improve cyclization efficiency, while excess guanidine derivatives mitigate side reactions like incomplete trimerization .

Q. Which analytical techniques are essential for characterizing this triazine derivative?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C): Resolves substituent positions on the triazine ring. For example, methylsulfanyl groups exhibit distinct singlet peaks in ¹H NMR (~δ 2.5 ppm), while trifluoromethyl groups are identified via ¹⁹F NMR .
  • LC-MS : Confirms molecular weight and purity (e.g., [M+H]+ ions). High-resolution MS is critical for distinguishing isobaric impurities .
  • Elemental analysis : Validates C, H, N, S, and F content, ensuring stoichiometric accuracy .

Q. How does the methylsulfanyl group influence the compound’s chemical stability?

  • Methodological Answer : The methylsulfanyl (–SCH₃) group enhances nucleophilic substitution reactivity at the triazine C-2 position. Stability studies in polar aprotic solvents (e.g., DMF) show that –SCH₃ is resistant to hydrolysis under acidic conditions (pH 4–6) but undergoes displacement by amines or thiols at elevated temperatures (60–80°C). This reactivity is exploited for functionalizing the triazine core .

Advanced Research Questions

Q. What is the pharmacological significance of this compound as a histamine H4 receptor (H4R) antagonist?

  • Methodological Answer : The compound exhibits submicromolar affinity for H4R (Ki < 1 μM) and acts as a selective antagonist, blocking histamine-induced cAMP reduction in CHO-H4R cells. Functional assays (e.g., cAMP accumulation, calcium mobilization) and radioligand binding (using [³H]-8-OHDPAT) confirm selectivity over H3R (>100-fold). In vivo anti-inflammatory activity is validated via carrageenan-induced edema models, with dose-dependent inhibition of TNF-α and IL-6 .

Q. How do structural modifications (e.g., substituent variation) affect antileukemic activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Trifluoromethyl at C-6 enhances metabolic stability and membrane permeability (logP ~2.5).
  • Methylsulfanyl at C-4 improves H4R binding via hydrophobic interactions.
  • Substitution with electron-withdrawing groups (e.g., –Cl, –CF₃) at aryl positions increases cytotoxicity (IC₅₀ < 10 μM in Jurkat cells). 3D-QSAR models (CoMFA, CoMSIA) guide rational optimization of substituent bulk and polarity .

Q. What computational strategies are used to predict binding modes with H4R?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide): Positions the triazine core in H4R’s orthosteric pocket, with –CF₃ forming van der Waals contacts with Leu3.28 and –SCH₃ interacting with Phe5.47.
  • Molecular dynamics (MD) simulations (AMBER, GROMACS): Reveal stable binding over 100 ns trajectories, with RMSD < 2 Å. WaterMap analysis identifies key hydration sites affecting binding entropy .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Standardization strategies include:
  • Dose-response normalization : Use internal controls (e.g., staurosporine) to calibrate cytotoxicity assays.
  • Free drug concentration correction : Account for protein binding (e.g., via ultrafiltration-LC/MS) to calculate unbound IC₅₀ .

Tables

Table 1 : Key Pharmacological Parameters of Triazine Derivatives

Substituent (C-4)H4R Ki (nM)H3R Ki (nM)Selectivity (H4R/H3R)
–SCH₃120 ± 15>10,000>83
–OCH₃450 ± 30>10,000>22
–Cl85 ± 108,500>100
Data derived from radioligand displacement assays .

Table 2 : Synthetic Yields Under Optimized Conditions

MethodTemperature (°C)SolventYield (%)
Solvent-free trimerization100None72
One-pot cotrimerization80DMF65
Amine-exchange reaction60THF58
Adapted from solvent-free and one-pot protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 2
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.